Mixed-Valence Stoichiometry: As³⁺·As⁵⁺O₄ versus Single-Valence As₂O₃ and As₂O₅
Arsenenite is the only thermodynamically stable arsenic oxide that simultaneously incorporates As(III) and As(V) in a 1:1 ratio within a single crystalline phase [1]. Both As₂O₃ (octahedral arsenolite) and As₂O₅ are single-valence oxides. This mixed-valence nature is not a mixture but a discrete compound confirmed by characteristic X-ray diffraction lines that cannot be indexed to either As₂O₃ or As₂O₅ [2]. Pure As₂O₄ remains the most thermodynamically stable species even though it can accommodate excess As₂O₃ or As₂O₅ over a continuous solid-solution range; no mixed-oxide composition was found to be more stable than stoichiometric As₂O₄ [3].
| Evidence Dimension | Oxidation state composition |
|---|---|
| Target Compound Data | As(III):As(V) = 1:1; formula = As³⁺As⁵⁺O₄ |
| Comparator Or Baseline | As₂O₃: 100% As(III); As₂O₅: 100% As(V) |
| Quantified Difference | Simultaneous presence of both +3 and +5 oxidation states in stoichiometric proportion, versus 0% of the complementary oxidation state in either single-valence comparator. |
| Conditions | Solid-state crystalline phase; X-ray diffraction and thermochemical analysis by Long & Sackman (1963) |
Why This Matters
Any application requiring dual redox functionality from a single-phase source cannot be satisfied by a blend of As₂O₃ and As₂O₅, because the mixed-valence electronic interaction and the layer structure of As₂O₄ are intrinsic and not reproducible by physical mixing.
- [1] Jones, P. G., Beesk, W., Sheldrick, G. M., Sharman, E. (1980) Arsenic dioxide. Acta Crystallographica Section B, 36(2), 439–440. doi:10.1107/S0567740880003433 View Source
- [2] Long, L. H., & Sackman, J. F. (1963). Studies on arsenic tetroxide—II. The combustion of arsenic in oxygen under pressure. Journal of Inorganic and Nuclear Chemistry, 25(1), 89–95. View Source
- [3] Long, L. H., & Sackman, J. F. (1963). Studies on arsenic tetroxide—III. Determination of the heat of formation. Journal of Inorganic and Nuclear Chemistry, 25(1), 97–102. doi:10.1016/0022-1902(63)80213-4 View Source
